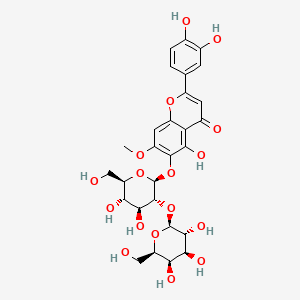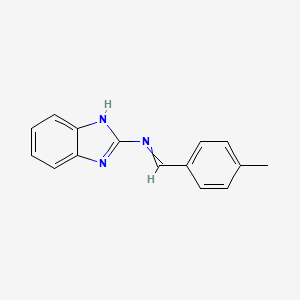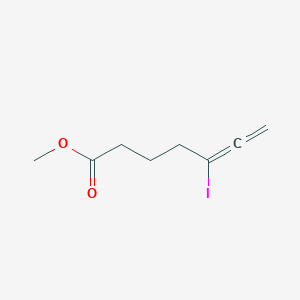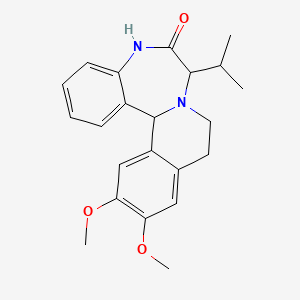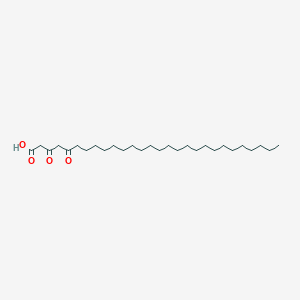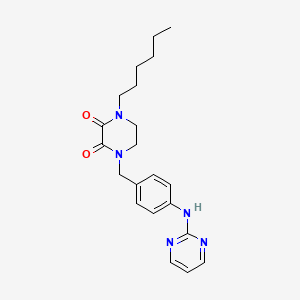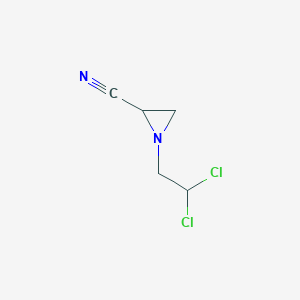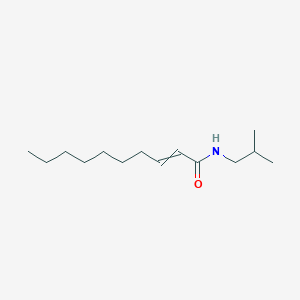
N-(2-Methylpropyl)dec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)dec-2-enamide is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)dec-2-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides. This method typically employs transition-metal catalysts such as iron or manganese to facilitate the desaturation process . Another method involves the electrophilic activation of amides using reagents like triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . These methods are characterized by their efficiency and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative desaturation processes, utilizing robust and scalable catalytic systems. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)dec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Enamides can participate in nucleophilic substitution reactions, where the double bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, oxides, and reduced amide derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-Methylpropyl)dec-2-enamide has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)dec-2-enamide involves its interaction with molecular targets through its double bond. The compound can act as a nucleophile, participating in various chemical reactions. The electron-rich double bond allows it to interact with electrophilic centers in biological molecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylpropyl)but-2-enamide
- N-(2-Methylpropyl)hex-2-enamide
- N-(2-Methylpropyl)oct-2-enamide
Uniqueness
N-(2-Methylpropyl)dec-2-enamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain enamides.
Properties
CAS No. |
73785-32-7 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-(2-methylpropyl)dec-2-enamide |
InChI |
InChI=1S/C14H27NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h10-11,13H,4-9,12H2,1-3H3,(H,15,16) |
InChI Key |
BBZPUGFXXAPEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


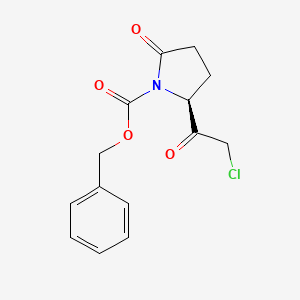


![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
